molecular formula C16H21N3O2 B5901503 N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide

N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide

Cat. No. B5901503
M. Wt: 287.36 g/mol
InChI Key: IVXLRRHTNIDOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide, also known as AM-251, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. Since then, AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.

Mechanism of Action

N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide acts as a competitive antagonist of the CB1 receptor, meaning that it binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling and a reduction in the physiological effects of endocannabinoids.
Biochemical and Physiological Effects:
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammation. It has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis. Additionally, N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide in scientific research is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors or signaling pathways. Additionally, N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide is relatively easy to synthesize and has good stability under normal laboratory conditions.
One limitation of using N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide is its potential off-target effects, particularly at high concentrations. It has been shown to interact with other receptors such as the sigma-1 receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, which could complicate the interpretation of experimental results. Additionally, the use of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide in animal models may not fully recapitulate the physiological effects of endocannabinoids in humans.

Future Directions

There are several potential future directions for research on N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of immune function, particularly in the context of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential therapeutic use of CB1 antagonists in the treatment of obesity and metabolic disorders. Finally, further studies are needed to fully understand the potential off-target effects of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide and other CB1 antagonists, and to develop more selective and specific compounds for use in scientific research.

Synthesis Methods

The synthesis of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-methyl-1H-indole, which is achieved by reacting 2-methylindole with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with N-acetylglycine ethyl ester to form N-[2-(acetylamino)ethyl]-2-methyl-1H-indole. Finally, this compound is treated with propionyl chloride in the presence of triethylamine to yield N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide.

Scientific Research Applications

N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been extensively used in scientific research to investigate the physiological and pathological functions of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, appetite, mood, and immune function. CB1 receptors are one of the two main types of cannabinoid receptors in the body, and they are primarily located in the brain and central nervous system.

properties

IUPAC Name

N-(2-acetamidoethyl)-3-(2-methylindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-11-14-5-3-4-6-15(14)19(12)10-7-16(21)18-9-8-17-13(2)20/h3-6,11H,7-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXLRRHTNIDOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)NCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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